molecular formula C8H11N5 B1530650 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine CAS No. 1414568-49-2

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1530650
CAS No.: 1414568-49-2
M. Wt: 177.21 g/mol
InChI Key: MYHOKZNUHFIUGM-UHFFFAOYSA-N
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Description

1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or acetic acid, often requiring reflux temperatures to complete the cyclization process .

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography

Biological Activity

1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. The compound's structure includes a pyrazole core, which is known for its potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications.

  • Molecular Formula: C₇H₉N₅
  • Molecular Weight: 163.18 g/mol
  • CAS Number: 1339906-24-9

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on other biological pathways.

Anticancer Activity

Recent research indicates that pyrazole derivatives exhibit significant anticancer properties. In vitro studies demonstrate that compounds with a similar pyrazole structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Specific findings include:

  • Caspase Activation: The compound enhanced caspase-3 activity in cancer cells, indicating the induction of apoptosis at concentrations as low as 1.0 μM .
  • Microtubule Destabilization: Compounds similar to this pyrazole derivative have shown effective inhibition of microtubule assembly, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Studies have reported that certain derivatives demonstrate selective inhibition of cyclooxygenase (COX) enzymes:

  • COX Inhibition: Compounds structurally related to 1-methyl pyrazoles have shown promising COX-2 selectivity with minimal side effects on COX-1, indicating their potential as safer anti-inflammatory agents .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

StudyFindings
Sivaramakarthikeyan et al.Reported anti-inflammatory activity with significant COX inhibition .
ACS Omega StudyInvestigated microtubule destabilizing effects and apoptosis induction in breast cancer cells .
MDPI ReviewDiscussed the synthesis and biological applications of pyrazole derivatives, emphasizing their anticancer and anti-inflammatory properties .

Properties

IUPAC Name

2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHOKZNUHFIUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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